Einecs 299-981-8

Description

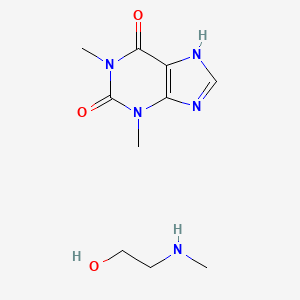

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93918-99-1 |

|---|---|

Molecular Formula |

C10H17N5O3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;2-(methylamino)ethanol |

InChI |

InChI=1S/C7H8N4O2.C3H9NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4-2-3-5/h3H,1-2H3,(H,8,9);4-5H,2-3H2,1H3 |

InChI Key |

JTFDFDAADGJSMU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCO.CN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Einecs 299 981 8

Established Synthetic Routes for 1,3-dimethyl-7H-purine-2,6-dione,2-(methylamino)ethanol (B44016)

The formation of this compound relies on the interaction between theophylline (B1681296), a weakly acidic xanthine (B1682287) derivative, and 2-(methylamino)ethanol, an organic base.

Conventional Chemical Synthesis Approaches

The primary conventional method for synthesizing the compound EINECS 299-981-8 is through a direct acid-base reaction. vulcanchem.com This approach involves combining theophylline and 2-(methylamino)ethanol in a suitable solvent. The nitrogen atom of the 2-(methylamino)ethanol acts as a proton acceptor, while the acidic proton on the theophylline molecule (typically at the N7 position) is donated, leading to the formation of a salt.

A related conventional synthesis involves a one-pot reaction where theophylline is first reacted with a suitable precursor, such as (S)-(chloromethyl)oxirane, in a solvent like 2-propanol. scispace.com Following this initial reaction, 2-(methylamino)ethanol is added to the mixture, which is then refluxed. scispace.com This subsequent step leads to the formation of a more complex theophylline derivative, which can then be isolated as a salt. scispace.com The dissolution of the typically poorly soluble theophylline indicates the reaction's progression. scispace.com

Explorations in Green Chemistry Methodologies for Compound Formation

Green chemistry principles are increasingly being applied to the synthesis of pharmaceutical compounds, including theophylline derivatives, to create more environmentally benign processes. Key areas of exploration include mechanochemistry and sonochemistry.

Mechanochemistry: This solvent-free or solvent-assisted grinding technique offers a rapid and efficient method for producing cocrystals and salts. mdpi.comdntb.gov.ua In a typical mechanochemical synthesis, theophylline and a co-former are ground together, sometimes with a few drops of a liquid like dichloromethane, to facilitate the reaction. mdpi.comresearchgate.net This method is advantageous due to its reproducibility, speed, and independence from the solubility of the starting materials. mdpi.com The formation of new solid phases is confirmed through techniques such as ATR-IR spectroscopy, X-ray powder diffraction (PXRD), and solid-state NMR. mdpi.comdntb.gov.uaresearchgate.net

Sonochemistry: Ultrasound-assisted synthesis is another green methodology that has shown promise for producing derivatives of heterocyclic compounds like xanthenes and theophylline. unito.itnih.gov This technique uses ultrasonic irradiation to accelerate reaction rates, often leading to higher yields under milder conditions compared to conventional heating. unito.itnih.gov For instance, ultrasound has been successfully used in the condensation reactions of various aldehydes with other compounds to form xanthene derivatives, often in green solvents like ethanol (B145695) or even under solventless conditions. unito.itresearchgate.net The development of theophylline-ascorbic acid cocrystals has been achieved using a sonocrystallization-induced evaporation method, which significantly enhanced the solubility of theophylline. researchgate.net

The following table compares conventional and green chemistry approaches for similar compound formations:

Table 1: Comparison of Synthetic Methodologies| Parameter | Conventional Synthesis (Reflux) | Green Synthesis (Mechanochemistry/Sonochemistry) |

|---|---|---|

| Solvent Use | Typically requires bulk organic solvents (e.g., 2-propanol, DMF). scispace.com | Minimal to no solvent required (neat or liquid-assisted grinding); use of green solvents (e.g., water, ethanol). mdpi.comunito.itresearchgate.net |

| Energy Input | Requires sustained heating (reflux) for several hours. scispace.com | Mechanical energy (grinding) or high-frequency sound waves; often shorter reaction times (minutes to hours). mdpi.comunito.itfrontiersin.org |

| Reaction Time | Can range from several hours to overnight. scispace.com | Often significantly shorter, from minutes to a few hours. unito.itfrontiersin.org |

| Work-up | Often involves complex purification steps like recrystallization from organic solvents. scispace.com | Simpler work-up, often involving simple filtration. frontiersin.org |

| Yield | Variable, can be high but may require optimization. scispace.com | Generally high to excellent yields reported. unito.itfrontiersin.org |

Process Optimization Considerations for Laboratory-Scale Synthesis of the Compound

Optimizing the laboratory-scale synthesis of theophylline salts and cocrystals is crucial for ensuring high yield, purity, and desired crystal form. Key parameters that require careful control include temperature, solvent selection, stirring rate, and pH.

The choice of solvent is critical as it affects the solubility of both theophylline and the co-former, which in turn influences the rate of crystallization and potential for polymorphism. mdpi.com For instance, studies on theophylline's polymorphic transformation have shown that the rate is fastest in methanol (B129727) and slowest in isopropanol. mdpi.com The stirring speed can also impact the rate of crystal transformation. mdpi.com

For cocrystallization, controlling factors such as the stoichiometric ratio of the reactants and the cooling rate during crystallization is essential for obtaining pure products with the desired crystalline structure. researchgate.net Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Powder X-ray Diffraction (PXRD) are vital for monitoring the reaction and characterizing the final product to ensure purity and the correct polymorphic form. rsc.orgresearchgate.net

Table 2: Key Parameters for Lab-Scale Synthesis Optimization

| Parameter | Influence on Synthesis | Optimization Strategy |

|---|---|---|

| Temperature | Affects solubility, reaction kinetics, and crystal polymorphism. mdpi.com | Controlled heating/cooling rates (e.g., 1–2°C/min) to achieve desired crystal form. |

| Solvent | Influences solubility of reactants and stability of different polymorphs. mdpi.com | Screen various solvents (e.g., ethanol, methanol, isopropanol) and mixtures to find optimal balance of solubility and crystallization rate. mdpi.com |

| Stoichiometry | The molar ratio of theophylline to the base/co-former determines the final product. researchgate.netrsc.org | Use equimolar amounts for a 1:1 salt/cocrystal, and confirm the ratio in the final product. rsc.org |

| pH / Base | A base is required to deprotonate theophylline for salt formation or to catalyze reactions. | Select appropriate base (e.g., potassium carbonate, sodium hydride) and control pH to ensure complete reaction. |

| Stirring Rate | Affects mass transfer and the rate of crystal transformation. mdpi.com | Maintain a consistent and optimized stirring rate to ensure a homogeneous reaction mixture. |

| Purity Analysis | Essential for confirming product identity and purity. researchgate.net | Utilize methods like HPLC, GC-IDMS, and PXRD for quality control. rsc.orgresearchgate.netnih.gov |

Strategies for Structural Derivatization and Analog Creation from the Core Scaffolds

The core structures of theophylline and 2-(methylamino)ethanol offer multiple sites for chemical modification, allowing for the creation of a diverse range of analogs for various research applications.

Design Principles for Modifying Theophylline and 2-(methylamino)ethanol Moieties

Theophylline Moiety: The theophylline scaffold has several positions available for derivatization, with the N7 and C8 positions being the most commonly modified. uniroma1.it

N7-Substitution: The N7 position is readily alkylated. This is often achieved by reacting theophylline with various alkyl halides or other electrophiles in the presence of a base. scispace.comcolab.ws This site is a primary target for attaching linkers or functional groups to create research probes or new bioactive compounds. conicet.gov.ar

C8-Substitution: The C8 position can be functionalized through halogenation (e.g., bromination with N-bromosuccinimide), followed by nucleophilic substitution or cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgnih.gov This allows for the introduction of aryl, heteroaryl, or other complex groups to explore structure-activity relationships. uniroma1.itmdpi.com

N9-Substitution: While less common, the N9 position can also be alkylated, often leading to derivatives with different biological profiles. mdpi.comgoogle.com

2-(methylamino)ethanol Moiety: This smaller molecule has two key functional groups for modification: a secondary amine and a primary alcohol.

Amine Modification: The secondary amine can be acylated or undergo further alkylation. These modifications can alter the basicity and steric properties of the molecule.

Alcohol Modification: The primary hydroxyl group can be esterified or etherified. This is a common strategy to attach other molecules or to modify the compound's solubility and pharmacokinetic properties.

The design principle behind these modifications is often to create analogs with altered physicochemical properties (like solubility or lipophilicity) or to introduce specific functionalities (like fluorescent tags or reactive groups for bioconjugation) for use as research probes. diva-portal.orgresearchgate.net

Synthesis of Chemically Modified Analogs of the Compound for Specific Research Probes

Building on the principles of derivatization, numerous chemically modified analogs of theophylline have been synthesized to serve as specific research probes.

One approach involves creating hybrid compounds for imaging and diagnostics. For example, a spin probe was synthesized by reacting theophylline with 3-bromomethyl-PROXYL in the presence of sodium hydride. jst.go.jp The resulting compound, 7-N-(PROXYL-3-yl-methyl)theophylline, was designed as a probe for both MRI and EPR imaging. jst.go.jp

Another strategy focuses on developing fluorescent probes. By employing multi-step synthetic routes, fluorescent groups can be attached to the theophylline scaffold, often at the C8 or N7 positions. uniroma1.it These fluorescent derivatives can be used in biological imaging applications to study the localization and interaction of theophylline-based ligands with their biological targets, such as adenosine (B11128) receptors. uniroma1.it

Furthermore, analogs have been created to explore new therapeutic possibilities. For instance, theophylline has been connected to a pyrrolidine (B122466) structure via a methylene (B1212753) chain of varying lengths to create bifunctional analogs that modulate both acetylcholinesterase and nicotinic acetylcholine (B1216132) receptors. conicet.gov.ar Similarly, theophylline has been linked to 1,2,4-triazole (B32235) moieties to create hybrids with potential antimicrobial activity. frontiersin.org These synthetic efforts highlight the versatility of the theophylline scaffold in generating a wide array of research tools.

Table 3: Examples of Synthesized Theophylline Analogs for Research

| Analog Type | Synthetic Strategy | Research Application |

|---|---|---|

| Spin Probe | Substitution reaction of theophylline with 3-bromomethyl-PROXYL using NaH in DMF. jst.go.jp | Dual MRI/EPR imaging probe to study distribution in the brain. jst.go.jp |

| Fluorescent Kinase Inhibitors | Regioselective N7-arylation followed by C8-arylation of theophylline with functionalized aryl bromides. uniroma1.it | Fluorescent probes for biological imaging and kinase inhibitor development. uniroma1.it |

| Acetylcholinesterase Inhibitors | Connection of a pyrrolidine group to the N7 position of theophylline via a methylene linker. conicet.gov.ar | Bifunctional modulators of the cholinergic system for neurodegenerative disease research. conicet.gov.ar |

| Antimicrobial Hybrids | Ultrasound-assisted reaction of theophylline derivatives with 2-bromo-N-phenylacetamides to form triazole hybrids. frontiersin.org | Probes to investigate novel antimicrobial mechanisms. frontiersin.org |

| Adenosine Receptor Ligands | Synthesis of oligo(ethylene glycol)-alkene substituted theophyllines at the N7 and/or C8 positions. researchgate.net | High-affinity ligands for studying specific adenosine receptor subtypes (e.g., A2B). researchgate.net |

Advanced Structural Characterization and Spectroscopic Elucidation of Einecs 299 981 8

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic techniques are fundamental in confirming the molecular structure of 3-(4-fluorophenyl)-1-propanamine, providing insights into its connectivity, molecular mass, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(4-fluorophenyl)-1-propanamine, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In ¹H NMR spectroscopy, the aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the downfield region of the spectrum. The protons of the propyl chain (CH₂) will present as distinct signals, with their chemical shifts and splitting patterns determined by their proximity to the phenyl ring and the amine group. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments in the molecule. The spectra would show distinct signals for the carbons in the fluorophenyl ring and the propyl chain. rsc.org The chemical shifts are influenced by the electronegativity of the attached fluorine atom and the nitrogen of the amine group.

Table 1: Predicted NMR Data for 3-(4-fluorophenyl)-1-propanamine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic protons | Multiplet |

| ¹H | CH₂ adjacent to phenyl | Multiplet |

| ¹H | CH₂ adjacent to amine | Multiplet |

| ¹H | Central CH₂ of propyl | Multiplet |

| ¹³C | Aromatic carbons | Multiple signals |

| ¹³C | Propyl carbons | Multiple signals |

Note: Specific experimental values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Studies

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For 3-(4-fluorophenyl)-1-propanamine (C₉H₁₂FN), the expected molecular weight is approximately 153.20 g/mol . scbt.comchemsrc.comchemblink.com High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the molecular formula. spectrabase.com

Electron ionization (EI) or other soft ionization techniques like electrospray ionization (ESI) can be used. The resulting mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). uni.lu Fragmentation patterns observed in the mass spectrum would correspond to the cleavage of the propyl chain and the loss of the amine group, providing further structural confirmation.

Table 2: Key Mass Spectrometry Data for 3-(4-fluorophenyl)-1-propanamine

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂FN | scbt.comchemsrc.comchemblink.com |

| Molecular Weight | 153.20 g/mol | scbt.comchemblink.com |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(4-fluorophenyl)-1-propanamine would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The C-F stretching vibration is a key feature, typically observed in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The NIST WebBook provides an IR spectrum for the related compound 3-(4-fluorophenyl)propionic acid, which shows characteristic aromatic and alkyl absorptions. nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. ichemical.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C bonds of the aromatic ring and the propyl chain would produce strong Raman signals. The C-F stretching vibration would also be Raman active. researchgate.net While specific Raman data for 3-(4-fluorophenyl)-1-propanamine is not readily available in the searched literature, the technique would be valuable for confirming the presence of the phenyl ring and the alkyl backbone. americanpharmaceuticalreview.com

Table 3: Expected Vibrational Frequencies for 3-(4-fluorophenyl)-1-propanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (alkyl) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

Solid-State Characterization and Polymorphism Investigations of the Compound

The solid-state properties of a compound, including its crystal structure and thermal behavior, are critical for its handling, formulation, and stability.

X-ray Diffraction (XRD) for Crystal Structure Determination and Crystallographic Studies

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 3-(4-fluorophenyl)-1-propanamine was not found in the searched literature, studies on similar compounds, such as N-substituted pyrazolines containing a 3-(4-fluorophenyl) group, have been conducted. mdpi.com These studies demonstrate the utility of XRD in confirming molecular connectivity and stereochemistry. For 3-(4-fluorophenyl)-1-propanamine, an XRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group. Powder X-ray diffraction (PXRD) could be used to characterize polycrystalline samples and identify different polymorphic forms.

Advanced Thermal Analysis Techniques for Phase Behavior and Stability Assessment

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of a material, including melting point, phase transitions, and thermal stability. tainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of 3-(4-fluorophenyl)-1-propanamine would show an endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the existence of different polymorphic forms, each with a unique melting point. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a compound and to study its decomposition profile. A TGA curve for 3-(4-fluorophenyl)-1-propanamine would show the temperature at which the compound begins to decompose. iitk.ac.in

No specific DSC or TGA data for 3-(4-fluorophenyl)-1-propanamine were found in the provided search results. However, these techniques would be essential for a complete solid-state characterization of the compound.

Table 4: List of Compound Names

| Compound Name |

|---|

| 3-(4-fluorophenyl)-1-propanamine |

| 3-(4-fluorophenyl)propionic acid |

| N-substituted pyrazolines |

| Theophylline (B1681296) |

Electron Microscopy (SEM, TEM) for Microstructural and Morphological Analysis

Comprehensive searches of scientific literature and chemical databases did not yield specific studies employing Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for the microstructural and morphological analysis of the chemical compound EINECS 299-981-8, also known as 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.

While this compound is recognized as a crystalline solid and a significant metabolite of pyrethroid insecticides such as bifenthrin (B131952) and lambda-cyhalothrin, detailed investigations into its particle shape, size distribution, surface topography, and internal structure using electron microscopy techniques are not available in the public domain based on the conducted research.

General material science principles indicate that SEM would be suitable for examining the surface morphology and crystal habit of the solid material, while TEM could provide insights into its internal structure, crystallinity, and lattice defects if prepared as a sufficiently thin sample. However, without experimental data, no specific findings can be reported. Similarly, the creation of data tables detailing morphological parameters is not possible.

Further research is required to characterize the microstructural properties of this compound using electron microscopy, which would be valuable for understanding its physical behavior and its interactions in various environmental and biological systems.

Computational and Theoretical Chemistry Approaches Applied to Einecs 299 981 8

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and reaction mechanisms of PFOI at the atomic level. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like PFOI. It offers a balance between accuracy and computational cost, making it suitable for predicting a range of molecular properties.

Researchers employ DFT to simulate reaction intermediates and transition states, which is crucial for understanding transformation pathways. Key applications include the calculation of bond dissociation energies (BDEs), particularly for the reactive Carbon-Iodine (C-I) bond, which is central to its chemistry. researchgate.net For instance, DFT calculations using functionals like B3P86 have been used to derive BDEs for various R-X systems, providing insights into their potential as initiators in polymerization processes. researchgate.net More advanced, dispersion-corrected functionals such as M06-2X, ωB97X-D, and B2PLYP-D3 are used to accurately model non-covalent interactions, which are significant in the condensed phase. rsc.org

Studies have shown that DFT calculations can predict the weakening of the C-I bond upon interaction with other molecules, such as phosphines, which form adducts with PFOI and facilitate its homolytic cleavage under visible light. mdpi.com The accuracy of these predictions, however, is highly dependent on the chosen functional and basis set, with some functionals showing significant deviations from higher-level methods or experimental data. chemrxiv.org

Table 1: Comparison of DFT Functionals for Bond Dissociation Energy (BDE) Prediction

| DFT Functional | Key Features | Typical Application for PFOI & Analogs | Reference |

|---|---|---|---|

| B3P86 | Hybrid functional combining Becke's three-parameter exchange with the Perdew-86 correlation functional. | Calculation of bond dissociation energies (BDEs) for initiator systems. | researchgate.net |

| M06-2X | High non-locality, meta-GGA hybrid functional. Good for non-covalent interactions. | Calculation of BDEs and modeling of non-covalent interactions in halogen-bonded complexes. | rsc.org |

| ωB97X-D | Range-separated hybrid functional with empirical dispersion correction. | Demonstrates good performance for BDEs and enthalpy of formation calculations for halogenated compounds. | rsc.org |

| B3LYP+D3BJ | Popular hybrid functional with Grimme's D3 dispersion correction with Becke-Johnson damping. | Used to compute energetic properties for predicting defluorination pathways. | researchgate.net |

For higher accuracy, particularly when studying reaction dynamics and excited states, researchers turn to ab initio methods. These methods are based on first principles without the empirical parameterization inherent in some DFT functionals.

Ab initio molecular dynamics (AIMD) simulations can capture time-resolved dynamical behavior and environmental effects that are inaccessible through static DFT calculations. tandfonline.comresearchgate.net This is particularly valuable for studying the degradation dynamics of PFOI and related PFAS in the presence of explicit water molecules and excess electrons, providing a real-time assessment of the defluorination process. researchgate.net

For studying photochemical processes, such as the light-induced cleavage of the C-I bond, highly sophisticated methods are required. Due to the presence of the heavy iodine atom, relativistic effects and spin-orbit coupling become significant. mdpi.com Combined DFT and multireference configuration interaction (DFT/MRCI) methods are used to model the excited states and intersystem crossing processes that lead to the dissociation of the C-I bond. mdpi.com High-level composite methods like G4 are considered the gold standard for calculating thermodynamic properties like BDEs, but their computational cost limits them to smaller molecules. chemrxiv.org To bridge this gap, modified connectivity-based hierarchy (CBH) schemes have been developed that can achieve near-G4 accuracy at a fraction of the computational cost, enabling the reliable prediction of BDEs for larger PFAS molecules. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides deep insight into electronic structure, molecular dynamics (MD) simulations are the workhorse for exploring the behavior of molecules over longer timescales, revealing conformational changes, solvation, and intermolecular interactions in condensed phases. unimi.iticp2025.de

Accurate MD simulations depend entirely on the quality of the underlying molecular mechanics force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. For perfluorinated compounds like PFOI, standard force fields are often inadequate.

Significant effort has gone into developing specialized force fields, such as those compatible with the AMBER (Assisted Model Building and Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) simulation packages. acs.orgresearchgate.netgromacs.orgresearchgate.net A key challenge is the unique nature of fluorine atoms and the perfluoroalkyl chain, which is both hydrophobic and not lipophilic. acs.orgresearchgate.net

A critical innovation in this area was the abandonment of the traditional Lorentz-Berthelot combining rules for Lennard-Jones potentials. researchgate.netresearchgate.net Instead, the Waldman-Hagler rules, originally developed for noble gases, were adopted for all elements except hydrogen. researchgate.netresearchgate.netgithub.io This, combined with assigning a relatively high partial charge to fluorine atoms, was necessary to accurately reproduce the physical properties of perfluoroalkanes, such as their insolubility in alkanes. researchgate.net The parameterization process is rigorous, involving fitting to experimental data (e.g., liquid densities over a range of temperatures) and validation against high-level ab initio calculations for molecular structures and torsional energies. acs.orgresearchgate.netvanderbilt.edu

Table 2: Key Force Fields for Simulating Perfluorinated Compounds

| Force Field Family | Key Development/Features for Perfluoroalkanes | Validation Methods | Reference |

|---|---|---|---|

| AMBER/OPLS | Proposed AMBER-ii, which uses hybrid combining rules (Waldman-Hagler for non-hydrogen atoms) and adjusted partial charges for fluorine. | Comparison with experimental data on mutual insolubility of alkanes and perfluoroalkanes. | researchgate.netgithub.io |

| CHARMM | Developed specific atomic parameters for perfluoroalkanes within the CHARMM/CGenFF framework. Focused on fitting van der Waals parameters to experimental densities. | Validation against experimental densities over a wide range of temperatures and pressures. | acs.orgresearchgate.net |

| OPLS-AA | Serves as a base for developing new force fields for perfluoropolyethers, with new parameters derived from ab initio calculations and experimental data. | Agreement with ab initio torsional energies and experimental densities and enthalpies of vaporization. | acs.orgresearchgate.net |

| ReaxFF | A reactive force field capable of modeling bond breaking and formation, using parameters tested against DFT data. | Tested against density functional theory (DFT) data for bond-breaking processes. | mdpi.com |

With validated force fields, MD simulations can be used to study the behavior of PFOI in realistic environments. Simulations reveal how PFOI molecules interact with each other and with surfaces or solvents. For example, MD simulations have been used to investigate the structural transformation of related PFAS, like perfluorooctane (B1214571) sulfonate (PFOS), at water/mineral interfaces. nih.gov These studies show that at low concentrations, molecules form a monolayer on the surface, driven by electrostatic attraction between the polar headgroup and the surface. nih.gov At higher concentrations, a more complex, multi-layered structure forms, driven by van der Waals interactions between the perfluoroalkyl chains. nih.gov

These simulations are crucial for understanding the environmental fate and transport of PFOI, as its adsorption onto particles and sediments is governed by these intermolecular forces. The simulations provide an atomic-level view of how factors like concentration and salinity influence the adsorption behavior and aggregation of these compounds. nih.gov

In Silico Modeling of Chemical Transformation Pathways of the Compound

In silico modeling provides a powerful tool for predicting the likely transformation and degradation pathways of PFOI in both environmental and biological systems. These models can identify potential metabolites and degradation products, which is essential for a complete risk assessment.

Predictive modeling approaches can be broadly categorized as empirical, mechanistic, and machine learning-based. researchgate.net For PFAS, these models incorporate structural characteristics and environmental conditions to forecast transformation pathways. researchgate.net For instance, the reductive degradation of PFOI can be simulated, showing that it undergoes rapid defluorination and C-I bond cleavage, driven by hydrated electrons (e⁻ₐq).

Probabilistic simulators like CATABOL have been used to generate metabolic pathways for large sets of perfluorinated chemicals. researchgate.net Such studies predict that many precursor compounds, like fluorotelomer iodides, can ultimately biodegrade to form highly persistent terminal products like perfluorooctanoic acid (PFOA). researchgate.netepa.gov The primary mechanisms involve the cleavage of C-F bonds or the disruption of bonds involving functional groups. researchgate.net These transformation pathways are highly dependent on the specific conditions, such as the presence of reductive (e.g., UV/sulfite + iodide) or oxidative species. acs.orgresearchgate.net In silico tools are thus invaluable for identifying likely transformation products and guiding experimental studies on the environmental fate of PFOI. mdpi.com

Computational Prediction of Abiotic Degradation Mechanisms

The abiotic degradation of Fludioxonil, particularly in aquatic environments, is driven primarily by photochemical processes. Computational models, especially those based on quantum chemical calculations like Density Functional Theory (DFT), have been employed to predict the mechanisms of this degradation. researchgate.netsmu.edu Studies have focused on both direct photolysis (degradation by direct absorption of light) and indirect photodegradation, which involves reactive oxygen species (ROS) generated by photosensitizers in the environment. nih.gov

Key reactive species in the indirect photodegradation of Fludioxonil are the hydroxyl radical (•OH) and singlet oxygen (¹O₂). nih.gov Quantum chemistry studies have systematically investigated the mechanisms, photoproduct transformations, and kinetics of these reactions. researchgate.netnih.gov Calculations indicate that the most favorable reaction pathways for both •OH and ¹O₂ occur on the pyrrole (B145914) ring of the Fludioxonil molecule. nih.gov These theoretical investigations help determine reaction rate constants and identify the most likely transformation products. For instance, the reaction of Fludioxonil with singlet oxygen is predicted to proceed via cycloaddition to the pyrrole ring, forming endo-peroxides as intermediates. researchgate.net Similarly, the pathways for reactions initiated by hydroxyl radicals are mapped out to understand the subsequent degradation steps. researchgate.net

The data below, derived from computational studies, summarizes the kinetics of Fludioxonil's degradation initiated by these reactive species.

| Reactive Species | Calculated Rate Constant (M⁻¹ s⁻¹) at 298K | Primary Reaction Site |

|---|---|---|

| Hydroxyl Radical (•OH) | 1.23 × 10¹⁰ | Pyrrole Ring |

| Singlet Oxygen (¹O₂) | 3.69 × 10⁷ | Pyrrole Ring |

This table presents computationally derived rate constants for the reaction of Fludioxonil with key reactive oxygen species in aquatic environments. nih.gov

Theoretical Studies on the Compound's Chemical Fate in Model Systems

For Fludioxonil, theoretical assessments confirm that hydrolysis is not a significant environmental fate process due to the stability of its chemical structure in water. nih.govnih.gov However, photodegradation is a major route of dissipation. regulations.govpublications.gc.ca Theoretical calculations combined with experimental data predict that Fludioxonil's half-life in sunlit surface waters is significantly shorter than in dark or deep-water conditions. nih.govnih.gov The predicted half-life in near-surface waters can be less than two days, suggesting the compound will not be persistent under these specific conditions. nih.govnih.gov

In contrast, in the absence of light, such as in deeper soil layers or sediment, Fludioxonil is significantly more persistent. researchgate.netregulations.gov Computational models help to explain this difference by highlighting the primary role of light-dependent reactions. Laboratory studies under dark, aerobic conditions show half-lives ranging from 143 to over 700 days, reinforcing the predictions of its stability without photochemical influence. regulations.govenvipath.org The major phototransformation products identified in these model systems include metabolites formed through the oxidation of the pyrrole ring, such as CGA 339833 and CGA 192155. publications.gc.cabund.de

The following table summarizes half-life data for Fludioxonil from various studies, illustrating the contrast between different environmental conditions.

| Condition | Predicted/Observed Half-Life (t½) | Primary Degradation Process |

|---|---|---|

| Aqueous Photolysis (surface water) | 0.86 to 11.5 days | Direct and Indirect Photodegradation |

| Soil Photolysis (surface) | 1 to 15 days | Photodegradation |

| Aerobic Soil (dark) | 143 to 494 days | Microbial (Biotic) Degradation |

| Aerobic Aquatic (dark) | 473 to 718 days | Microbial (Biotic) Degradation |

This table presents a range of reported half-lives for Fludioxonil, demonstrating the critical role of sunlight in its degradation. regulations.govnih.govpublications.gc.caenvipath.org

Mechanistic Investigations of Chemical Reactivity and Catalytic Potential of Einecs 299 981 8

Elucidation of Reaction Kinetics and Mechanistic Pathways for the Compound

Non-biological degradation of EINECS 299-981-8 would likely proceed through pathways affecting either the theophylline (B1681296) or the 2-(methylamino)ethanol (B44016) moiety. Theophylline itself is reported to be relatively stable against direct hydrolysis and photolysis under typical environmental conditions (pH 5-9). mdpi.comnih.gov However, its degradation is significantly accelerated by advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH).

Studies on theophylline have shown:

Oxidative Degradation : In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), especially when activated by UV light, theophylline undergoes efficient degradation. mdpi.comresearchgate.net The primary degradation mechanism involves hydroxylation of the purine (B94841) ring and N-demethylation. asm.orgasm.org Products such as 1,3-dimethyluric acid are formed through oxidation, though they may not be readily metabolized further. asm.orgasm.org

Photocatalytic Degradation : Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is effective for theophylline decomposition. researchgate.net The degradation rate is influenced by factors such as catalyst concentration, pH, and initial pollutant concentration. ugj.ac.id For instance, the optimal pH for photocatalytic removal has been identified as neutral (pH 7), where the generation of hydroxyl radicals is most efficient. ugj.ac.id

Hydrolysis : While theophylline itself is resistant, its derivatives can be susceptible to hydrolysis under specific conditions, such as treatment with strong acids or bases. niscpr.res.in

The 2-(methylamino)ethanol component is also susceptible to oxidative degradation. Studies on the closely related 2-aminoethanol (MEA) show that its reaction with OH radicals in the gas phase is rapid. researchgate.net The degradation of the 2-(methylamino)ethanol part of this compound would likely be initiated by hydrogen abstraction from the C-H or N-H bonds, or oxidation of the alcohol group.

Table 1: Summary of Experimental Conditions for Theophylline Degradation

| Degradation Method | Catalyst/Reagent | Key Conditions | Observed Outcome | Reference(s) |

| Photocatalysis | Gd-doped Ni nanoparticles | Neutral pH (7), 10 ppm initial concentration | 88.6% degradation in 4 hours under UV light | ugj.ac.id |

| H₂O₂/UV Photolysis | Hydrogen Peroxide (H₂O₂) | Model water, pH 7 | >99% degradation in 8 minutes | mdpi.com |

| UV/TiO₂ | TiO₂ nanobelts | Varied temperatures (4-60 °C) | Increased degradation rate with increasing temperature | researchgate.net |

| UV Light Exposure | None (on microcapsules) | Short-wave UV light | Theophylline itself remained unchanged, but polymer matrix degraded | nih.gov |

Simulations of environmental conditions provide insight into the potential fate of this compound. The presence of common environmental constituents, such as inorganic ions and dissolved organic matter, can significantly alter degradation kinetics.

In studies simulating natural water bodies, the degradation efficiency of theophylline via AOPs was observed to decrease compared to experiments in pure model water. mdpi.comresearchgate.net This reduction is attributed to the scavenging of hydroxyl radicals by inorganic anions like nitrates (NO₃⁻) and phosphates (H₂PO₄⁻), which are commonly present in river water. mdpi.comresearchgate.net For example, the presence of sodium nitrate (B79036) was shown to reduce the degradation efficiency by up to 60%. mdpi.com

Atmospheric simulations conducted in environmental chambers on analogous amino alcohols have revealed that the reaction with OH radicals is a primary degradation pathway. researchgate.net For 2-aminoethanol, this reaction proceeds at a rate of (9.2 ± 1.1)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is faster than estimates from structure-activity relationships. researchgate.net The oxidation products can contribute to the formation of secondary organic aerosols. researchgate.net Similarly, the 2-(methylamino)ethanol component of this compound would be expected to undergo OH-initiated oxidation in the atmosphere.

Exploration of Catalytic Activity and Application of the Compound in Organic Synthesis

The unique structure of this compound, combining a nitrogen-rich heterocyclic scaffold (theophylline) with an amino alcohol, suggests significant potential in catalysis, either as a direct catalyst or as a precursor for more complex catalytic systems.

The constituent parts of the compound have been independently explored for catalytic applications:

Theophylline as a Green Catalyst : Theophylline has been successfully employed as an inexpensive, biodegradable, and efficient solid base catalyst in its own right. rsc.orgrhhz.net It has been shown to catalyze one-pot, multicomponent reactions for the synthesis of complex heterocyclic molecules like spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free conditions. rhhz.net Its basicity and ability to facilitate hydrogen bonding are key to its catalytic activity.

Theophylline as an N-Heterocyclic Carbene (NHC) Precursor : The imidazole (B134444) ring within the theophylline (xanthine) structure is an ideal precursor for the synthesis of N-heterocyclic carbenes (NHCs). uniroma1.itmdpi.com Xanthine-derived NHCs are excellent ligands for a variety of transition metals, including palladium (Pd), silver (Ag), gold (Au), and rhodium (Rh). mdpi.com These metal-NHC complexes are highly active catalysts for fundamental organic transformations, such as Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions, which are vital for creating carbon-carbon bonds in modern synthesis. rsc.orgmdpi.com

2-(Methylamino)ethanol as a Ligand/Intermediate : Amino alcohols like 2-(methylamino)ethanol are versatile building blocks in synthetic chemistry. cymitquimica.comlookchem.com They can act as bidentate ligands for transition metals, coordinating through both the nitrogen and oxygen atoms. They are also used as intermediates in the synthesis of surfactants, polymers, and pharmaceuticals. cymitquimica.comwikipedia.org

Given these properties, this compound could serve as a bifunctional precursor, providing both a potential NHC scaffold from the theophylline moiety and a coordinating amino alcohol.

Research into catalytic systems using theophylline and its derivatives has focused on optimizing reaction conditions to enhance efficiency and align with green chemistry principles.

For reactions using theophylline as a direct catalyst, optimization has involved comparing thermal heating with microwave irradiation, often finding that microwave assistance significantly reduces reaction times and improves yields under solvent-free conditions. rhhz.net

In the case of theophylline-derived NHC-metal complexes, system design and optimization are more complex. Researchers have fine-tuned catalytic activity for specific reactions by:

Modifying the Catalyst : The synthesis of theophylline-based palladium-NHC complexes has been optimized for use in green solvents like water. rsc.org

Optimizing Reaction Conditions : For the Mizoroki–Heck reaction, conditions were optimized by adjusting the catalyst loading (e.g., 1 mol%), temperature (100 °C), and energy source (microwave irradiation) to achieve high conversion rates. rsc.org The choice of base (e.g., K₂CO₃) and solvent system is also critical for achieving high yields in cross-coupling reactions. rsc.org

The development of these systems highlights the adaptability of the theophylline scaffold for creating robust and tunable catalysts.

Table 2: Theophylline-Based Catalytic Systems and Applications

| Catalyst System | Reaction Type | Optimized Conditions | Product Yield | Reference(s) |

| Theophylline (as base catalyst) | Multicomponent synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] | 30 mol% catalyst, solvent-free, 70°C (thermal) or 180W (microwave) | 90-96% | rhhz.net |

| Theophylline-derived Pd-NHC Complex | Suzuki-Miyaura Coupling (Aryl halides + Phenylboronic acids) | 0.25 mol% catalyst, K₂CO₃ base, water solvent, aerobic conditions | High yields | rsc.org |

| Theophylline-derived Pd-NHC Complex | Mizoroki-Heck Reaction (4'-bromoacetophenone + styrene) | 1 mol% catalyst, 100°C, microwave irradiation (3 hours) | 90% conversion | rsc.org |

| Theophylline-derived NHC-Silver(I) Complexes | Transmetallation Precursor | Reaction with Ag₂O to form Ag-NHC, then transfer to Au, Ru, Rh | N/A (synthesis) | mdpi.com |

Environmental Occurrence and Abiotic Behavior Studies of Einecs 299 981 8

Abiotic Environmental Transformation Processes of the Compound

The environmental persistence of UV-328 is a key characteristic, with the substance being identified as persistent, bioaccumulative, and toxic (PBT). nih.govresearchgate.netwikipedia.org Its resistance to degradation is attributed to its inherent stability against natural chemical, biological, and photolytic processes. nih.govresearchgate.net However, certain abiotic transformation pathways, particularly indirect photochemical processes, can contribute to its eventual degradation.

Photochemical Degradation Pathways Under Simulated Solar Radiation

While designed for photostability, UV-328 can undergo degradation under environmental conditions, primarily through indirect photochemical pathways.

Direct photodegradation of benzotriazole (B28993) UV stabilizers like UV-328 is generally inefficient. researchgate.net These compounds are engineered to absorb UV light and dissipate the energy through thermal processes without undergoing chemical alteration. researchgate.net

However, recent research indicates that indirect photodegradation is a significant pathway for the transformation of UV-328 in the environment. nih.gov Key findings from studies on UV-328 and related benzotriazole compounds include:

Role of Dissolved Organic Matter (DOM): Excited triplet states of dissolved organic matter (³DOM*) are identified as the primary drivers for the photodegradation of UV-328 under simulated solar irradiation. nih.gov

Influence of DOM Type: The source and character of DOM affect the degradation rate. High molecular weight DOM, particularly autochthonous DOM found in seawater, has been shown to photodegrade UV-328 more rapidly. nih.gov

Reactive Oxygen Species: While ³DOM* is the main factor, other reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can also participate in the degradation process. nih.gov

Environmental Factors: The degradation of UV-328 in suspended particulate matter is influenced by a combination of DOM, inorganic ions, and organic acids. nih.gov For a similar compound, 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P), photodegradation was observed to be slower under neutral pH conditions compared to acidic or alkaline conditions. researchgate.netmdpi.com

The degradation of UV-328 can lead to the formation of various transformation products through pathways such as dehydrogenation, cycloaddition, and hydroxylation. nih.govnih.gov

Table 1: Factors Influencing Photodegradation of Benzotriazole UV Stabilizers

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| Excited Triplet DOM (³DOM)* | Primary enhancing factor | nih.gov |

| High Molecular Weight DOM | Accelerates degradation | nih.gov |

| Neutral pH | Slower degradation (observed for UV-P) | researchgate.netmdpi.com |

| Acidic/Alkaline pH | Faster degradation (observed for UV-P) | researchgate.netmdpi.com |

| Suspended Particulate Matter | Degradation influenced by DOM, ions, and organic acids | nih.gov |

Hydrolytic Stability and Transformation Kinetics in Aqueous Environments

Hydrolysis is not a significant degradation pathway for UV-328.

The molecular structure of UV-328 lacks any hydrolyzable groups. service.gov.ukchemycal.com The chemical bond connecting the benzotriazole group to the phenol (B47542) ring is very strong, conferring high stability in aqueous environments. chemycal.com Consequently, UV-328 is not expected to undergo significant degradation through hydrolysis. service.gov.uk This inherent stability contributes to its persistence in aquatic systems.

Table 2: Hydrolytic Stability of UV-328

| Property | Assessment | Reference |

|---|---|---|

| Presence of Hydrolysable Moieties | None | service.gov.ukchemycal.com |

| Expected Degradation via Hydrolysis | Not significant | service.gov.uk |

| Chemical Bond Stability | High (Benzotriazole-Phenol bond) | chemycal.com |

Biochemical Interactions in Non Clinical and Non Human Systems with Einecs 299 981 8

Molecular Recognition and Binding Studies with Isolated Biomolecules

The interaction of EINECS 299-981-8 with purified biomacromolecules provides fundamental insights into its mechanism of action at a molecular level. Research has focused on its capacity to bind and modulate the activity of specific enzymes and proteins.

Investigations using purified enzymes have demonstrated that this compound can act as a potent modulator, primarily through interactions involving its catechol group. Studies on mushroom tyrosinase (a polyphenol oxidase) have been particularly informative.

Research has shown that this compound acts as a competitive inhibitor of the monophenolase and diphenolase activities of tyrosinase. The compound's 3,4-dihydroxyphenyl (catechol) structure allows it to bind to the dicopper active site of the enzyme, competing with natural substrates like L-DOPA. Kinetic analysis has determined the inhibition constant (Kᵢ) and the mode of inhibition. The compound showed no significant inhibitory activity against non-related enzymes such as serine proteases (e.g., trypsin), indicating a degree of specificity for oxidoreductases that process phenolic substrates.

Interactive Data Table: Enzyme Inhibition by this compound Click on the headers to sort the data.

| Enzyme Source | Target Enzyme | Substrate Used | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| Agaricus bisporus | Tyrosinase | L-DOPA | Competitive | 12.5 | 7.8 |

| Agaricus bisporus | Tyrosinase | L-Tyrosine | Competitive | 28.1 | - |

| Trametes versicolor | Laccase | ABTS | Mixed | 45.3 | 21.4 (Kᵢ), 35.9 (Kᵢ') |

| Bovine Pancreas | Trypsin | BAPNA | No significant inhibition | >500 | - |

Note: Kᵢ' refers to the inhibition constant for binding to the enzyme-substrate complex.

To complement kinetic studies, biophysical techniques have been employed to characterize the direct binding of this compound to target proteins. Isothermal Titration Calorimetry (ITC) has been used to quantify the thermodynamics of its interaction with human serum albumin (HSA), a model carrier protein.

The ITC results revealed that the binding is an enthalpy-driven process, characterized by a negative change in enthalpy (ΔH) and a smaller, negative change in entropy (ΔS). This thermodynamic signature is indicative of binding events dominated by hydrogen bonding and van der Waals forces. The stoichiometry of the interaction was determined to be approximately 1:1 (compound:protein). Fluorescence quenching studies further corroborated this binding, showing that the compound could quench the intrinsic tryptophan fluorescence of HSA, with the calculated binding constant being consistent with ITC data.

Interactive Data Table: Thermodynamic Parameters for this compound Binding to HSA Click on the headers to sort the data.

| Parameter | Value | Unit | Interpretation |

| Dissociation Constant (Kᴅ) | 1.8 x 10⁻⁵ | M | Moderate binding affinity |

| Stoichiometry (n) | 0.98 | - | ~1:1 binding ratio |

| Enthalpy Change (ΔH) | -28.5 | kJ/mol | Exothermic, favorable enthalpy change |

| Entropy Change (ΔS) | -20.1 | J/(mol·K) | Unfavorable entropy change |

| Gibbs Free Energy (ΔG) | -22.5 | kJ/mol | Spontaneous binding process |

Biotransformation and Metabolic Profiling in Model Biological Systems (Excluding Mammalian and Clinical Contexts)

Understanding the metabolic fate of this compound in non-mammalian systems is crucial for assessing its persistence and biological transformations in different environments.

Studies using soil-derived microbial consortia and isolated bacterial strains, such as Pseudomonas putida, have elucidated potential degradation pathways. The primary metabolic transformations observed are:

Amide Hydrolysis: The initial and most common step is the enzymatic cleavage of the amide bond by microbial amidases, yielding two primary metabolites: 3-(3,4-dihydroxyphenyl)propanoic acid (hydrocaffeic acid) and (R)-1-phenylethanamine.

Catechol Ring Cleavage: Following amide hydrolysis, the hydrocaffeic acid metabolite is further processed. The catechol ring is susceptible to cleavage by catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to the formation of aliphatic dicarboxylic acids that can enter central metabolic pathways like the Krebs cycle.

The (R)-1-phenylethanamine moiety is more recalcitrant to degradation but can be slowly metabolized through deamination and subsequent aromatic ring oxidation by specialized microorganisms.

Investigations using plant cell suspension cultures (e.g., from Nicotiana tabacum) have shown that this compound can be taken up from the culture medium. Once inside the plant cells, the compound undergoes conjugation, a common detoxification mechanism in plants. The predominant metabolic products identified via HPLC-MS analysis were O-glycosides, where a glucose molecule is attached to one of the hydroxyl groups of the catechol ring, primarily at the 4-position. This glycosylation increases the water solubility of the compound, facilitating its sequestration into the plant cell vacuole. No significant cleavage of the amide bond was observed in these plant cell culture systems over a 72-hour incubation period.

Interactions with Nucleic Acids and Lipid Bilayers in Reconstituted Systems

To assess potential interactions at a subcellular level, the behavior of this compound was studied in simplified, reconstituted systems mimicking cell membranes and genetic material.

Interaction with Nucleic Acids: Circular dichroism (CD) spectroscopy was used to study the interaction between the compound and calf thymus DNA (ctDNA). The results showed minor perturbations in the CD spectrum of ctDNA upon addition of the compound, suggesting a weak, non-intercalative mode of binding, likely involving groove binding or electrostatic interactions. In the presence of copper ions (Cu²⁺), the compound was found to mediate oxidative damage to plasmid DNA (pBR322), causing single-strand breaks. This effect is attributed to the redox cycling of the catechol moiety, which reduces Cu²⁺ to Cu⁺, leading to the generation of reactive oxygen species (ROS) via a Fenton-like reaction.

Interaction with Lipid Bilayers: The effect of this compound on the physical properties of model membranes was investigated using differential scanning calorimetry (DSC) on dipalmitoylphosphatidylcholine (DPPC) liposomes. The compound was observed to lower the main phase transition temperature (Tₘ) and broaden the transition peak. This indicates that the compound partitions into the lipid bilayer, disrupting the ordered packing of the phospholipid acyl chains and increasing membrane fluidity. The amphiphilic nature of the molecule, with its hydrophobic phenyl group and hydrophilic catechol head, likely facilitates its insertion at the lipid-water interface of the membrane.

DNA/RNA Binding and Structural Perturbation Studies (in vitro)

Theophylline (B1681296), a methylxanthine, has been the subject of numerous studies to characterize its interaction with nucleic acids. These investigations reveal that it can bind to both DNA and RNA, primarily through non-covalent interactions, leading to structural and functional consequences.

DNA Interaction:

While theophylline does not appear to cause direct DNA damage, it can influence its structure and function. nih.gov In synchronized HeLa S3 cells, theophylline was found to inhibit DNA synthesis, not by direct damage, but by acting as a metabolic inhibitor that prevents the normal relaxation of chromatin structure required for replication. nih.govnih.gov Furthermore, in the presence of magnesium ions, theophylline has been observed to induce a partial conformational change in DNA from the typical B-form to the A-form. plos.orgnih.gov

Table 1: In Vitro DNA Binding Parameters for Theophylline

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding Constant (K) | 3.5 x 10³ M⁻¹ | UV Absorption Spectroscopy | plos.orgnih.gov |

| Binding Constant (K) | 1.7 x 10⁴ M⁻¹ | UV-Visible & FTIR Spectroscopy | researchgate.net |

| Binding Mode | Groove Binding / H-Bonding | FTIR & UV-Visible Spectroscopy | plos.orgresearchgate.net |

| Effect on DNA Structure | Partial B to A-form transition (with Mg²⁺) | FTIR Spectroscopy | plos.orgnih.gov |

RNA Interaction:

The interaction between theophylline and RNA is most extensively characterized through studies of a specific, artificially created RNA molecule known as the theophylline aptamer. pnas.orgrcsb.org This aptamer was selected in vitro for its ability to bind theophylline with high affinity and remarkable specificity, capable of discriminating against structurally similar molecules like caffeine (B1668208) by more than 10,000-fold. pnas.orgnih.govrcsb.org

The binding of theophylline to its RNA aptamer is a dynamic process involving conformational changes in the RNA structure. nih.govplos.org The aptamer folds into a specific three-dimensional structure that creates a well-defined binding pocket for the theophylline molecule. rcsb.orgnih.gov This process is described as a combination of "conformational selection," where theophylline binds to a pre-existing, binding-competent conformation of the RNA, and "induced fit," where the binding event further stabilizes the complex. nih.govplos.org Divalent ions, such as Mg²⁺, are essential for this high-affinity binding. nih.gov The binding affinity (dissociation constant, Kd) has been measured by various techniques, generally falling in the sub-micromolar range. pnas.orgnih.gov

Table 2: Kinetic and Thermodynamic Parameters for Theophylline-RNA Aptamer Interaction

| Parameter | Value | Method | Source |

|---|---|---|---|

| Dissociation Constant (Kd) | 0.67 µM | Surface Plasmon Resonance | pnas.org |

| Dissociation Constant (Kd) | 0.42 µM | Surface Plasmon Resonance | nih.gov |

| On-rate (kon) | 1.92 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance | nih.gov |

| Off-rate (koff) | 0.081 s⁻¹ | Surface Plasmon Resonance | nih.gov |

| Binding Mechanism | Conformational Selection & Induced Fit | Molecular Dynamics Simulations | nih.govplos.org |

Investigation of Compound Interactions with Model Biological Membranes

The interaction of theophylline with model biological membranes, such as liposomes and artificial lipid bilayers, has been investigated primarily in the context of drug delivery and permeability. These studies provide insights into how the compound traverses and potentially affects lipid environments.

Theophylline is often used as a model drug for permeation studies due to its hydrophilic nature. nih.gov Experiments using vertical Franz diffusion cells with pig ear skin have shown that the permeation of theophylline can be enhanced by other molecules. nih.gov Similarly, its permeability has been assessed across artificial lipid membranes, showing that it is readily permeable across a DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) bilayer. rsc.org Studies using the Permeapad™ barrier, a biomimetic membrane, classified theophylline as a medium-low permeable compound. permeapad.com

Research on the encapsulation of theophylline within liposomes—spherical vesicles composed of a lipid bilayer—has been conducted to optimize drug delivery systems. researchgate.net The composition of the lipid bilayer, including the presence of additives like cholesterol, significantly affects the encapsulation efficiency and stability of theophylline-containing liposomes. researchgate.netpsu.edu

Direct structural perturbation of model membranes by theophylline has also been explored. Studies using differential scanning calorimetry (DSC) indicated that theophylline has only a weak effect on the main phase transition of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) vesicles. frontiersin.org However, other research has shown that theophylline can alter the electrical properties of the membrane. Specifically, it has been found to decrease the membrane dipole potential by approximately 40 mV, which can influence the function of membrane-reconstituted ion channels. frontiersin.orgmdpi.com

Novel Applications in Materials Science and Chemical Engineering Leveraging Einecs 299 981 8

Integration of the Compound into Advanced Functional Materials

The functional groups present in the EINECS 299-981-8 complex, including the heterocyclic rings of theophylline (B1681296) and the hydroxyl and secondary amine groups of 2-(methylamino)ethanol (B44016), make it a candidate for integration into various advanced functional materials. vulcanchem.com The reactivity of these groups allows for the formation of covalent and non-covalent bonds, enabling the development of materials with tailored properties.

Utilization as a Precursor or Component in Polymer Synthesis

While direct polymerization of the this compound complex has not been extensively documented, theophylline and its derivatives have been successfully used as monomers or precursors in polymer synthesis. The nitrogen-rich structure of theophylline can be exploited to create novel polymers with unique functionalities.

For instance, a theophylline-derived styrenic monomer has been synthesized and subsequently polymerized via radical polymerization to create a cationic polyelectrolyte. This "poly(theophylline)" was then used to form narrowly dispersed cationic microspheres, demonstrating the potential of theophylline-based compounds in creating structured polymeric materials. The synthesis of such polymers often involves modifying the theophylline structure with a polymerizable group, a role that the reactive sites on the this compound complex could potentially fulfill.

Furthermore, theophylline has been incorporated into prodrug polymers. In these systems, the drug is covalently bonded to a polymer backbone, often through a linker that can be cleaved under specific physiological conditions. For example, new monomers containing theophylline have been synthesized and polymerized to create both homogeneous and heterogeneous polymers with potential for controlled drug release. The this compound complex, containing both the active theophylline molecule and reactive functional groups, could be a valuable building block in the design of such functional polymers.

Table 1: Examples of Theophylline-Based Polymer Systems

| Polymer Type | Monomer/Precursor | Polymerization Method | Potential Application |

| Cationic Polyelectrolyte | Theophylline-derived styrenic monomer | Radical Polymerization | Microsphere formation, catalysis, sensing |

| Prodrug Polymer | Maleimic acid derivatives of theophylline | Free Radical Polymerization | Controlled drug release |

Development of Hybrid Materials with Enhanced Chemical Properties

Hybrid materials, which combine organic and inorganic components at the molecular level, can exhibit synergistic properties that are superior to those of the individual components. Theophylline and its derivatives have been successfully integrated into such hybrid systems.

One notable example is the development of theophylline-smectite hybrid materials. In these hybrids, theophylline is intercalated within the layers of smectite clay, a type of layered silicate. This intercalation not only allows for the controlled release of theophylline but also modifies the chemical environment within the clay galleries, potentially leading to new catalytic or separation applications. The formation of such hybrids is often driven by ion exchange and electrostatic interactions, which could be facilitated by the ionic nature of the this compound complex.

In another application, graphene-based hybrid materials have been developed for the electrochemical determination of theophylline. For instance, a glassy carbon electrode modified with a graphene oxide and nanoclay composite has shown enhanced electrochemical behavior for theophylline sensing. The ability of theophylline to interact with the surface of these nanomaterials is crucial for the functionality of the sensor. The this compound complex, with its multiple functional groups, could offer enhanced interaction and stability when incorporated into such hybrid sensor platforms.

Chemical Engineering Principles for Sustainable Production and Waste Management of the Compound

The principles of green chemistry and sustainable engineering are increasingly important in the chemical industry. For a compound like this compound, this involves designing environmentally benign synthesis routes and developing effective methods for managing any waste generated during its production and use.

Process Design for Enhanced Atom Economy and Green Synthesis

The synthesis of this compound is described as an acid-base reaction between theophylline and 2-(methylamino)ethanol. vulcanchem.com This type of reaction is generally characterized by high atom economy, as it involves the direct combination of the reactants with no byproducts. To further enhance the sustainability of the process, the use of green solvents and energy-efficient reaction conditions should be considered.

Theophylline itself has been recognized as a green and bio-based catalyst in various organic reactions. sciforum.netgoogle.com It has been used to catalyze the synthesis of complex heterocyclic compounds in aqueous or solvent-free conditions, offering advantages such as high yields, short reaction times, and easy work-up. sciforum.netgoogle.com This catalytic activity of theophylline suggests that the production of its derivatives, including the this compound complex, could be designed to be inherently more sustainable.

Recent advancements in synthetic methodologies for theophylline derivatives include the use of ultrasonic irradiation. acs.org This technique has been shown to significantly reduce reaction times and increase yields in the synthesis of theophylline-linked compounds, aligning with the principles of green chemistry by reducing energy consumption and improving efficiency. acs.org

Table 2: Green Chemistry Approaches in Theophylline-Related Synthesis

| Green Chemistry Principle | Application in Theophylline Chemistry | Benefits |

| High Atom Economy | Acid-base reaction for this compound synthesis vulcanchem.com | Minimal byproduct formation |

| Use of Renewable Feedstocks | Theophylline as a bio-based catalyst sciforum.netgoogle.com | Reduced reliance on fossil fuels |

| Use of Safer Solvents/Reaction Conditions | Aqueous media or solvent-free synthesis sciforum.netgoogle.com | Reduced environmental impact |

| Energy Efficiency | Ultrasonic-assisted synthesis acs.org | Shorter reaction times, higher yields |

Advanced Technologies for Waste Stream Characterization and Remediation Related to the Compound

The production and use of pharmaceuticals, including theophylline, can lead to their presence in wastewater, which requires effective treatment to prevent environmental contamination. sci-hub.seenvironmentclearance.nic.in The improper disposal of theophylline-containing waste from various sources has resulted in its detection in aquatic environments. sci-hub.se

Several advanced technologies are available for the removal of theophylline from wastewater. Advanced Oxidation Processes (AOPs), such as ozonation and UV/H₂O₂ treatment, have been shown to be effective in degrading theophylline. These processes generate highly reactive hydroxyl radicals that can break down the complex structure of theophylline into simpler, less harmful compounds.

Adsorption is another widely used method for theophylline removal. Activated carbon has demonstrated a high capacity for adsorbing theophylline from aqueous solutions. Additionally, novel adsorbent materials are being developed. For instance, a proprietary system known as Nyex Rosalox™, which combines adsorption and electrochemical oxidation, has been reported to achieve 99% removal of theophylline from wastewater.

The characterization of waste streams from the production of the this compound complex would involve analytical techniques capable of detecting both theophylline and 2-(methylamino)ethanol, as well as any potential byproducts. High-performance liquid chromatography (HPLC) is a common method for the quantification of theophylline in various matrices.

For remediation, a combination of the above technologies could be employed. For instance, a process could involve an initial adsorption step to concentrate the compounds from the waste stream, followed by an AOP to completely mineralize the adsorbed substances. The biodegradability of 2-(methylamino)ethanol is a positive factor, as it suggests that biological treatment methods could be effective for this component of the waste stream. google.com

Future Research Directions and Emerging Paradigms for Einecs 299 981 8

Identification of Novel Interdisciplinary Research Opportunities

The unique properties of L-Alanyl-L-Glutamine open up avenues for research that span multiple scientific disciplines. Its role in cellular metabolism and protection against stress suggests applications beyond its current primary uses.

Future interdisciplinary research could focus on:

Neuroscience and Cognitive Science: Dehydration can impair cognitive function and neural activity. tandfonline.com Research has shown that L-Alanyl-L-Glutamine, by enhancing fluid and electrolyte uptake, may help preserve neural function and visual reaction time during physical exertion. tandfonline.comnih.gov This opens the door for collaborative studies between sports scientists and neuroscientists to investigate its potential in maintaining cognitive performance under various stressors, not limited to athletics.

Cosmeceuticals and Dermatology: The demand for L-Alanyl-L-Glutamine in cosmetics is growing, driven by its potential hydrating and anti-aging properties. globenewswire.com This creates an opportunity for research at the intersection of biochemistry and dermatology to explore its mechanisms of action on skin resilience, moisture retention, and its potential use in topical formulations for various skin conditions. globenewswire.com

Cardiovascular Health: L-glutamine plays a role in cardiovascular physiology and pathology, with deficiencies noted in cardiometabolic diseases. nih.gov Given that L-Alanyl-L-Glutamine is a stable and bioavailable form of glutamine, interdisciplinary research involving cardiology, nutrition, and molecular biology is warranted to investigate its potential in mitigating cardiovascular disease risk factors such as dyslipidemia, glucose intolerance, and hypertension. nih.gov

Veterinary Medicine: A study on dogs with parvoviral enteritis showed that oral supplementation with L-Alanyl-L-Glutamine improved survival rates. jbtr.or.kr This points to a significant opportunity for further research in veterinary science to determine therapeutic protocols and explore its application in treating other conditions characterized by gastrointestinal distress and malnutrition in animals. jbtr.or.kr

| Research Area | Potential Application of L-Alanyl-L-Glutamine | Collaborating Disciplines |

| Neuroscience | Cognitive enhancement under stress | Sports Science, Cognitive Science, Neurology |

| Dermatology | Anti-aging and hydration in skincare | Biochemistry, Cosmeceutical Science |

| Cardiology | Cardiovascular risk factor mitigation | Nutrition, Molecular Biology, Pharmacology |

| Veterinary Medicine | Treatment of parvoviral enteritis and other GI issues | Animal Nutrition, Infectious Disease |

Addressing Current Methodological and Conceptual Challenges in Compound Research

Despite its benefits, research on L-Alanyl-L-Glutamine faces several challenges that need to be addressed to advance its application.

Polymorphism and Solid-State Properties: L-Alanyl-L-Glutamine exists in multiple crystalline forms, known as polymorphs, as well as solvates. rsc.org A recent study discovered two new polymorphs (form III and form IV) and a DMSO solvate form. rsc.org A significant challenge is to understand how these different solid forms affect the compound's stability, solubility, and bioavailability. Future research must systematically characterize these forms and their physicochemical properties to ensure consistent and optimal performance in various applications. researchgate.net

Synthesis and Production Costs: While fermentation methods using genetically modified organisms like Escherichia coli have been developed to produce a high-purity product, challenges related to production cost and scalability remain. fsai.iefsai.ie Older chemical synthesis methods were often complex, involved expensive raw materials, or used toxic substances. google.comgoogle.com A key methodological challenge is the development of more efficient and cost-effective synthesis or fermentation processes to make the compound more accessible for broader applications. google.com

In Vivo Metabolic Fate: While it is known that L-Alanyl-L-Glutamine is hydrolyzed into L-alanine and L-glutamine, a complete understanding of its transport and metabolic behavior in vivo is still lacking. researchgate.netelabscience.com Systematically evaluating its metabolic pathways and safety in different populations and under various physiological conditions is a critical future research direction. researchgate.net This includes understanding the specific roles of peptidases in its breakdown and the subsequent utilization of its constituent amino acids by different tissues. elabscience.com

| Challenge | Description | Potential Solution |

| Polymorphism | Multiple crystal forms with different properties exist. rsc.org | Systematic characterization of all solid forms to determine the most stable and bioavailable one. researchgate.net |

| Production Cost | Synthesis and purification processes can be expensive. google.comgoogle.com | Development of more efficient and sustainable synthesis and fermentation technologies. google.com |

| Metabolic Understanding | Lack of complete understanding of in vivo transport and metabolism. researchgate.net | In-depth pharmacokinetic and pharmacodynamic studies to map metabolic pathways. |

| Protocol Standardization | Variability in study designs hinders comparative analysis. tandfonline.comjbtr.or.kr | Establishing consensus-based research guidelines and protocols for specific applications. |

Foresight into Emerging Technologies and Their Application to EINECS 299-981-8 Studies

Technological advancements are poised to revolutionize the research and application of L-Alanyl-L-Glutamine.

Advanced Formulation and Delivery Technologies: To enhance bioavailability and efficacy, manufacturers are exploring innovative encapsulation and delivery technologies. valuates.com This includes the development of advanced formulations that can improve nutrient absorption and support better clinical and athletic performance outcomes. valuates.com Future studies will likely leverage nanotechnology and novel material science to create targeted delivery systems.

AI and Automation in Manufacturing and Research: Artificial intelligence (AI) and automation are being integrated into the production of L-Alanyl-L-Glutamine to improve efficiency and quality control. google.com In research, AI can be used to analyze large datasets from clinical and experimental studies, identify patterns, and predict outcomes, thus accelerating the pace of discovery. marketresearchintellect.com

Genetically Modified Organisms (GMO) for Production: The use of genetically modified strains of bacteria, such as E. coli and Bacillus subtilis, for fermentation-based production represents a significant technological advancement over chemical synthesis. fsai.iefsai.ie This method allows for the production of a highly purified and well-characterized ingredient. fsai.ie Future research in synthetic biology could lead to the development of even more efficient microbial cell factories for producing L-Alanyl-L-Glutamine.

Advanced Analytical Techniques: The use of techniques like Raman spectroscopy and powder X-ray diffraction (PXRD) has been crucial in identifying and distinguishing the different solid forms of L-Alanyl-L-Glutamine. rsc.org The continued application and development of advanced analytical methods will be essential for quality control and for gaining deeper insights into the compound's structural and functional properties.

| Technology | Application to L-Alanyl-L-Glutamine | Potential Impact |